8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC13816523
Molecular Formula: C18H22BClO4
Molecular Weight: 348.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22BClO4 |
|---|---|
| Molecular Weight | 348.6 g/mol |
| IUPAC Name | 2-[8-chloro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H22BClO4/c1-17(2)18(3,4)24-19(23-17)14-10-13(22-11-21-5)9-12-7-6-8-15(20)16(12)14/h6-10H,11H2,1-5H3 |
| Standard InChI Key | UAXBAGROJKOXRX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a naphthalene ring system substituted at the 1-position with a pinacol boronate ester group (), at the 3-position with a methoxymethoxy group (), and at the 8-position with a chlorine atom . The pinacol ester (1,2-diol derivative) stabilizes the boronic acid, preventing spontaneous deboronation and enhancing shelf life .
Key Structural Features:
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Naphthalene backbone: Provides aromaticity and planar rigidity.
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Chlorine substituent: Enhances electrophilic reactivity and influences electronic properties.
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Methoxymethoxy group: Acts as a protecting group for hydroxyl functionalities during synthesis.
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Pinacol boronate: Ensures stability and compatibility with transition metal catalysts .
IUPAC Name and Identifiers
The systematic IUPAC name is 2-[8-chloro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Additional identifiers include:
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for synthesizing this compound are scarce in publicly available literature, its structure suggests a multi-step route involving:
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Functionalization of naphthalene: Introduction of chlorine and methoxymethoxy groups via electrophilic aromatic substitution or directed ortho-metalation .
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Borylation: Miyaura borylation using palladium catalysts to install the boronate ester at the 1-position .
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Pinacol protection: Reaction with pinacol to form the stable ester .
A analogous method for related boronic esters involves diazotization and iodination of aminonaphthalene derivatives followed by borylation . For example, 3-iodo-1-methyl-1H-pyrazole undergoes lithiation and treatment with isopropoxyboronic acid pinacol ester to yield the target boronate . Adapting this approach, 8-chloro-3-(methoxymethoxy)naphthalene-1-boronic acid could be generated via halogen-lithium exchange and subsequent trapping with a boron electrophile .
Industrial Production
The compound is produced by several Chinese suppliers, including Jilin Chinese Academy of Sciences-yanshen Technology and Shanghai Haohong Pharmaceutical Co., Ltd., with prices available upon inquiry . Arctom Science also lists it in their catalog, indicating its accessibility for research purposes .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 348.6 g/mol | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 | |
| Exact Mass | 348.129967 Da | |
| Topological Polar SA | 44.8 Ų |
The compound is a solid at room temperature, though its melting point remains unreported . Its solubility is likely highest in polar aprotic solvents (e.g., THF, DMSO) due to the boronate ester and ether functionalities .
Stability and Reactivity
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Stability: The pinacol ester group confers resistance to hydrolysis, enabling long-term storage .
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Reactivity: Participates in Suzuki-Miyaura cross-couplings with aryl halides, forming biaryl linkages essential in drug discovery . Protodeboronation under radical conditions is possible but less common .
Applications in Organic Synthesis
Cross-Coupling Reactions
As a boronic ester, this compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the construction of polysubstituted naphthalenes . For example, coupling with aryl halides yields biaryl structures prevalent in pharmaceuticals like HIV protease inhibitors .
Functional Group Transformations
The methoxymethoxy group can be deprotected to a hydroxyl group under acidic conditions, offering a handle for further functionalization. This versatility is critical in synthesizing complex molecules such as natural products and polymers.
| Supplier | Region | Availability |
|---|---|---|
| Jilin Chinese Academy of Sciences | China | Bulk |
| Shanghai Haohong Pharmaceutical | China | Research |
| Arctom Science | Global | Custom |
Pricing is typically negotiated based on quantity, with research-scale quantities (e.g., 1 g) costing approximately $50–$100 .
Future Perspectives
Expanding Synthetic Utility
Future research could explore:
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Catalytic asymmetric cross-couplings to access enantiomerically enriched naphthalene derivatives.
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Photoredox applications leveraging the compound’s aromatic system for energy transfer.
Pharmaceutical Relevance
Given the prevalence of naphthalene motifs in drug candidates (e.g., kinase inhibitors), this boronic ester may facilitate the development of novel therapeutics targeting cancer and infectious diseases.
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